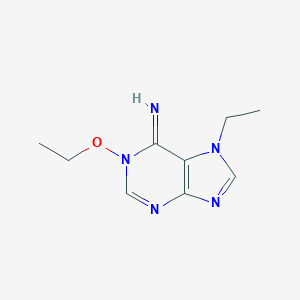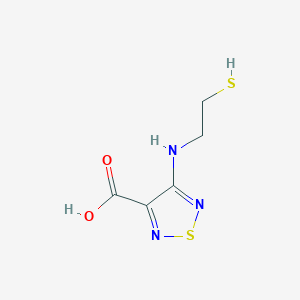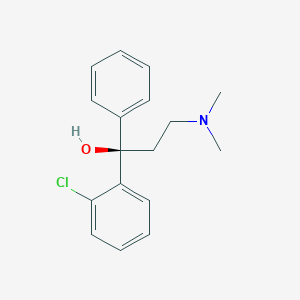
Clofedanol, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clofedanol, (R)-, also known as (R)-2-(4-chloro-alpha-((1,1-dimethylethyl)amino)methyl)benzyl)oxy)-N,N-diethylacetamide, is a synthetic compound used as an antitussive agent. It is a non-opioid cough suppressant that works by inhibiting the cough reflex in the brain. Clofedanol has been used in various cough and cold medications, but its usage has been discontinued in many countries due to its potential side effects.
Mecanismo De Acción
Clofedanol works by inhibiting the cough reflex in the brain. It acts on the cough center in the medulla oblongata, which is responsible for controlling the cough reflex. Clofedanol blocks the transmission of signals from the cough center to the muscles responsible for coughing, thus reducing the frequency and intensity of coughing.
Efectos Bioquímicos Y Fisiológicos
Clofedanol has been shown to have a sedative effect on the central nervous system. It can cause drowsiness, dizziness, and impaired coordination. It can also cause respiratory depression, especially in high doses. Clofedanol has been shown to have a low potential for abuse and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clofedanol has been used in various animal studies to investigate its effects on the central nervous system and respiratory system. It has been shown to have a low potential for abuse and dependence, which makes it a safer alternative to opioids. However, its potential side effects, such as sedation and respiratory depression, need to be taken into consideration when designing experiments.
Direcciones Futuras
There is a need for further research on the potential of clofedanol as an analgesic agent. Researchers should also investigate the potential of clofedanol as a treatment for respiratory disorders, such as asthma and chronic obstructive pulmonary disease. The safety and efficacy of clofedanol should be studied in clinical trials to determine its potential as a cough suppressant. The development of new formulations and delivery methods of clofedanol should also be explored.
Métodos De Síntesis
Clofedanol can be synthesized by reacting 4-chlorobenzyl chloride with (R)-N,N-diethyl-2-amino-1-phenylethanol in the presence of sodium carbonate. The resulting product is then reacted with N,N-diethylacetamide to obtain clofedanol, (R)-. This method has been described in various research papers and patents.
Aplicaciones Científicas De Investigación
Clofedanol has been studied extensively for its antitussive properties. It has been used in various cough and cold medications, but its usage has been discontinued in many countries due to its potential side effects. Researchers have also studied the potential of clofedanol as an analgesic agent, but the results have been inconclusive. Clofedanol has been used in animal studies to investigate its effects on the central nervous system and respiratory system.
Propiedades
Número CAS |
179764-48-8 |
|---|---|
Nombre del producto |
Clofedanol, (R)- |
Fórmula molecular |
C17H20ClNO |
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
(1R)-1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3/t17-/m1/s1 |
Clave InChI |
WRCHFMBCVFFYEQ-QGZVFWFLSA-N |
SMILES isomérico |
CN(C)CC[C@@](C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |
SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |
SMILES canónico |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





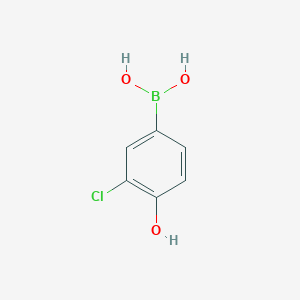
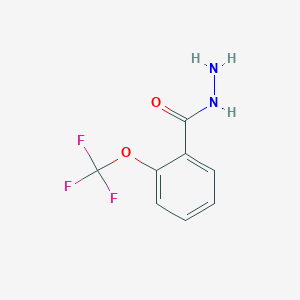

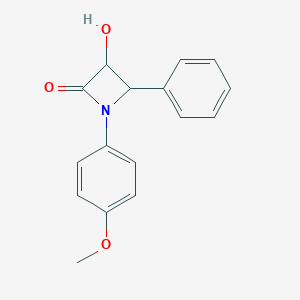
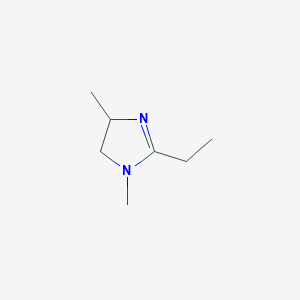
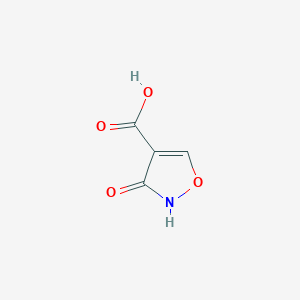
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B61231.png)
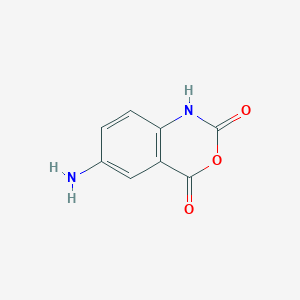
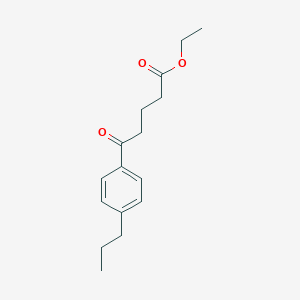
![4'-Acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B61237.png)
